[2-(6-chloropyridazin-3-ylaMino)-ethyl]-carbaMic acid tert-butyl ester
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Overview
Description
[2-(6-chloropyridazin-3-ylaMino)-ethyl]-carbaMic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a chloropyridazine moiety linked to an ethyl carbamate group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-chloropyridazin-3-ylaMino)-ethyl]-carbaMic acid tert-butyl ester typically involves the following steps:
Formation of the chloropyridazine intermediate: This step involves the chlorination of pyridazine to obtain 6-chloropyridazine.
Amination: The chloropyridazine intermediate is then reacted with an appropriate amine to introduce the amino group at the 3-position.
Carbamate formation: The resulting amine is then reacted with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
[2-(6-chloropyridazin-3-ylaMino)-ethyl]-carbaMic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(6-chloropyridazin-3-ylaMino)-ethyl]-carbaMic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its structure allows it to interact with various biomolecules, making it a useful tool in biochemical research.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of [2-(6-chloropyridazin-3-ylaMino)-ethyl]-carbaMic acid tert-butyl ester involves its interaction with specific molecular targets. The chloropyridazine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
tert-Butylamine: An aliphatic primary amine with similar structural features.
Thiopropamine: A stimulant with a thiophene ring, similar in structure to the pyridazine ring.
Uniqueness
[2-(6-chloropyridazin-3-ylaMino)-ethyl]-carbaMic acid tert-butyl ester is unique due to its combination of a chloropyridazine moiety and a carbamate ester group. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
tert-butyl N-[2-[(6-chloropyridazin-3-yl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)14-7-6-13-9-5-4-8(12)15-16-9/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJKNNROHSDTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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